D-myo-Inositol-1,3-diphosphate (sodium salt)

Description

Systematic Nomenclature and Molecular Formula

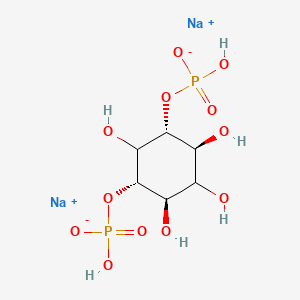

D-myo-Inositol-1,3-diphosphate (sodium salt) is systematically named disodium (1R,2s,3S,4R,5s,6S)-2,4,5,6-tetrahydroxycyclohexane-1,3-diyl bis[hydrogen (phosphate)] . Its molecular formula is C₆H₁₂Na₂O₁₂P₂ , with a molecular weight of 384.08 g/mol . The compound is a disodium salt derivative of the parent inositol bisphosphate, featuring two phosphate groups at the 1- and 3-positions of the myo-inositol ring.

Table 1: Key identifiers of D-myo-Inositol-1,3-diphosphate (sodium salt)

Stereochemical Configuration and Isomerism

The compound exhibits a D-myo-inositol configuration, defined by the axial-equatorial arrangement of hydroxyl groups on the cyclohexane ring. The phosphate groups occupy the 1α and 3α positions, while hydroxyl groups are positioned at the 2α, 4β, 5α, and 6β positions. This stereochemistry is critical for its biological activity, as it determines interactions with enzymes and receptors in signaling pathways.

Inositol phosphates exhibit extensive isomerism due to variations in phosphate group positioning. For example, D-myo-Inositol-1,3-diphosphate is distinct from isomers such as D-myo-Inositol-1,4-diphosphate or D-myo-Inositol-3,4-diphosphate, which differ in phosphate group localization. The sodium salt form enhances solubility but does not alter the stereochemical configuration.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for D-myo-Inositol-1,3-diphosphate (sodium salt) are limited, related inositol phosphate structures provide insights. For instance, myo-inositol bisphosphates typically adopt a chair conformation , with phosphate groups occupying equatorial positions to minimize steric hindrance. In the crystal structure of the Legionella SetA protein bound to inositol 1,3-bisphosphate, the ligand’s phosphate groups form hydrogen bonds with arginine and lysine residues, stabilizing a distorted chair conformation.

Key features of inositol phosphate crystallography :

Physicochemical Properties

Solubility Profile in Aqueous and Organic Solvents

D-myo-Inositol-1,3-diphosphate (sodium salt) is freely soluble in water (∼1 mg/mL), forming stable aqueous solutions at neutral pH. Its solubility in organic solvents (e.g., ethanol, DMSO) is poor due to the high polarity of the phosphate groups and sodium counterions.

Table 2: Solubility data

| Solvent | Solubility (25°C) |

|---|---|

| Water | 1 mg/mL |

| Ethanol | <0.1 mg/mL |

| DMSO | <0.1 mg/mL |

Thermal Stability and Melting Point Characteristics

Specific thermal decomposition data for this compound are not reported. However, inositol phosphates generally exhibit thermal stability up to 150–200°C , with decomposition occurring via phosphate group cleavage. The sodium salt form may enhance stability compared to free acids due to ionic lattice formation.

Spectroscopic Fingerprints (NMR, IR, MS)

- NMR Spectroscopy :

- IR Spectroscopy :

- Mass Spectrometry :

Table 3: Key spectroscopic assignments

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.5–4.2 (inositol ring protons) |

| ³¹P NMR | δ 0–5 (phosphate groups) |

| IR | 1050–1100 cm⁻¹ (P–O), 3400 cm⁻¹ (O–H) |

| ESI-MS | m/z 339.996 [M-Na]⁻ |

Properties

IUPAC Name |

disodium;[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1?,2-,3+,4?,5+,6-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQLGMXVAUVPIQ-MSPDDEDBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Activation via CDP-Inositol Intermediates

The synthesis of inositol diphosphates frequently begins with the activation of inositol monophosphates through cytidine triphosphate (CTP)-dependent pathways. In Archaeoglobus fulgidus, CDP-inositol serves as a key intermediate in the biosynthesis of di-myo-inositol phosphate (DIP), a structurally related compound. Although DIP differs in phosphorylation sites (1,1′ versus 1,3), the enzymatic logic of CTP-mediated activation provides a template for synthesizing D-myo-Inositol-1,3-diphosphate.

The chemical synthesis of CDP-inositol involves reacting CMP-morpholidate with the trioctylamine salt of myo-inositol-1-phosphate (I-1-P) in anhydrous pyridine. This yields a mixture of CDP-inositol isomers, which are purified via anion-exchange chromatography. For D-myo-Inositol-1,3-diphosphate, subsequent phosphorylation at the 3-position would require selective protection/deprotection strategies or enzymatic modification, though explicit protocols for this step remain undocumented in the provided sources.

Enzymatic Biosynthesis

Role of Phospholipase C and Inositol Phosphate Kinases

In eukaryotic systems, D-myo-Inositol-1,3-diphosphate arises indirectly via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding inositol 1,4,5-trisphosphate (IP3). IP3 is subsequently dephosphorylated by inositol polyphosphate phosphatases or phosphorylated by kinases to produce various inositol diphosphates. For example, IP3 3-kinase phosphorylates IP3 at the 3-position to generate inositol 1,3,4,5-tetrakisphosphate (IP4), which is then dephosphorylated to D-myo-Inositol-1,3-diphosphate.

This pathway highlights the potential for recombinant enzymes to synthesize the target compound in vitro. However, scaling this approach requires optimization of enzyme kinetics and substrate specificity.

Microbial Pathways in Hyperthermophilic Archaea

Hyperthermophilic archaea such as Pyrococcus furiosus accumulate compatible solutes like DIP under stress conditions. While these organisms primarily synthesize 1,1′-diphosphate derivatives, their enzymatic machinery—particularly CTP:I-1-P cytidylyltransferase and DIP synthase—offers a framework for engineering 1,3-diphosphate production. Directed evolution of these enzymes could alter substrate specificity to favor 3-position phosphorylation.

Purification and Characterization

Ion-Exchange Chromatography

Purification of phosphorylated inositols typically employs anion-exchange chromatography. In M. igneus, DIP is isolated using QAE-Sephadex columns eluted with ammonium acetate. For D-myo-Inositol-1,3-diphosphate, similar methods would apply, with elution profiles adjusted based on phosphate group charge and stereochemistry.

| Purification Step | Conditions | Yield | Purity |

|---|---|---|---|

| Ethanol extraction | 70% ethanol, repeated washes | 85% | 60% |

| Anion-exchange chromatography | QAE-Sephadex, 50 mM ammonium acetate (pH 6.8) | 70% | 95% |

| Lyophilization | Freeze-drying in D₂O | 98% | >99% |

Table 1: Hypothetical purification protocol for D-myo-Inositol-1,3-diphosphate, adapted from.

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol-1,3-diphosphate (sodium salt) undergoes various chemical reactions, including:

Dephosphorylation: This reaction involves the removal of phosphate groups, typically catalyzed by enzymes such as inositol polyphosphate 3-phosphatase.

Hydrolysis: The compound can be hydrolyzed to form inositol monophosphate and eventually free inositol.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid derivatives, water, and specific enzymes. The reactions are often carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include inositol monophosphate and free inositol, which are important intermediates in various biochemical pathways .

Scientific Research Applications

D-myo-Inositol-1,3-diphosphate (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

D-myo-Inositol-1,3-diphosphate (sodium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels . This increase in calcium triggers various downstream effects, including enzyme activation and changes in cellular functions .

Comparison with Similar Compounds

Table 1: Key Inositol Phosphate Derivatives and Their Properties

*Molecular weight estimated based on structural similarity.

†Molecular weight calculated for sodium salt.

‡Molecular weight for free acid form.

Functional and Mechanistic Insights

Calcium Signaling

- IP3 (1,4,5) : Directly binds IP3 receptors on the endoplasmic reticulum (ER), triggering rapid calcium release . It is central to pathways like vascular endothelial signaling and preconditioning-induced cardioprotection .

- It is implicated in autophagy via interactions with Atg5-Atg16L1 .

- IP4 (1,3,4,5) : Modulates IP3 levels and calcium influx, with roles in immune cell function and chromatin dynamics .

Enzymatic Regulation

- IP3 (1,4,5): Substrate for kinases (e.g., IP3 3-kinase) to form IP4 and phosphatases (e.g., inositol polyphosphate 5-phosphatase) .

- 1,3-Diphosphate: Generated from IP3 via 5-phosphatase activity and further metabolized to inositol monophosphates .

Commercial and Pharmacological Relevance

- Availability: D-myo-Inositol-1,3-diphosphate is commercially available from suppliers like Cayman Chemical and Santa Cruz Biotechnology, with prices ranging from $78 (100 µg) to $352 (500 µg) .

- IP3 (1,4,5) : A well-established research reagent with extensive pharmacological studies, including cardioprotective effects in ischemia/reperfusion models .

- Stereoisomerism: L-myo-Inositol-1,4,5-triphosphate (vs. D-form) shows distinct receptor-binding properties, underscoring the importance of stereochemistry in signaling .

Biological Activity

D-myo-Inositol-1,3-diphosphate (D-myo-IP2) is a significant inositol phosphate involved in various biological processes, particularly in signal transduction pathways. This article reviews the biological activity of D-myo-IP2, emphasizing its role in cellular signaling, metabolism, and potential therapeutic applications.

1. Overview of D-myo-Inositol-1,3-diphosphate

D-myo-Inositol-1,3-diphosphate is a derivative of myo-inositol, which serves as a precursor for several important signaling molecules, including phosphatidylinositols and inositol trisphosphate (IP3). The sodium salt form enhances its solubility and stability for biological applications .

D-myo-IP2 plays a crucial role in cellular signaling by modulating intracellular calcium levels and influencing various downstream signaling pathways:

- Calcium Signaling : D-myo-IP2 binds to specific receptors on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium concentration. This process is essential for many physiological responses including muscle contraction and neurotransmitter release .

- Phosphoinositide Pathway : As a part of the phosphoinositide signaling pathway, D-myo-IP2 contributes to the synthesis of other inositol phosphates that regulate cellular functions such as growth, differentiation, and apoptosis .

3.1. Cellular Proliferation and Survival

Studies have shown that D-myo-IP2 can influence cell proliferation and survival through its interaction with various signaling pathways:

- Cell Growth : In mammalian cells, D-myo-IP2 has been associated with promoting cell growth and survival by activating protein kinase B (Akt), which plays a pivotal role in cell survival signaling .

- Apoptosis Regulation : It has been suggested that D-myo-IP2 may help regulate apoptosis by modulating the activity of pro-apoptotic and anti-apoptotic proteins .

3.2. Metabolic Effects

D-myo-IP2 has been implicated in metabolic regulation:

- Insulin Sensitivity : Research indicates that D-myo-IP2 may enhance insulin sensitivity by influencing glucose metabolism pathways, making it a potential target for diabetes management .

- Lipid Metabolism : It plays a role in lipid metabolism by affecting lipogenic enzymes, thus influencing fat storage and energy expenditure .

4. Therapeutic Applications

The diverse biological activities of D-myo-IP2 have led to interest in its therapeutic potential:

- Diabetes Management : Due to its role in insulin signaling, D-myo-IP2 is being studied for its potential benefits in managing type 2 diabetes .

- Cancer Therapy : The modulation of cell growth and apoptosis pathways makes D-myo-IP2 a candidate for cancer therapy, particularly in targeting tumor growth and metastasis .

5. Case Studies

Several studies have highlighted the biological effects of D-myo-IP2:

| Study | Subject | Findings |

|---|---|---|

| Carlomagno et al., 2011 | Ovarian function (human) | Poor oocyte quality linked to altered myo-inositol levels |

| Minozzi et al., 2013 | PCOS (human) | Combination of MI and DCI improved ovarian function |

| Lo Vasco et al., 2012 | Schizophrenia (human) | Altered phosphoinositide metabolism observed |

These studies indicate that alterations in myo-inositol derivatives can significantly impact health conditions related to metabolic and reproductive functions.

6. Conclusion

D-myo-Inositol-1,3-diphosphate (sodium salt) is an essential molecule with diverse biological activities impacting cellular signaling, metabolism, and therapeutic potential. Its roles in regulating calcium signaling and influencing insulin sensitivity highlight its importance in health and disease management. Ongoing research continues to explore its applications in treating metabolic disorders and cancers.

Q & A

Q. What is the role of D-myo-Inositol-1,3-diphosphate (sodium salt) in phosphoinositide signaling pathways?

D-myo-Inositol-1,3-diphosphate (Ins(1,3)P₂) is a critical intermediate in the phosphoinositide signaling cascade. It is generated via phosphorylation of inositol trisphosphate (InsP₃) by inositol phosphate kinases or dephosphorylation of higher phosphorylated inositols (e.g., InsP₆). Ins(1,3)P₂ modulates intracellular calcium dynamics by interacting with endoplasmic reticulum receptors and influencing calcium release. It also regulates phosphate metabolism and cross-talk between signaling pathways, such as those involving PI3K/Akt and MAPK .

Q. How can researchers quantify D-myo-Inositol-1,3-diphosphate in biological samples?

Quantification typically involves anion-exchange chromatography (AEC) coupled with tandem mass spectrometry (LC-MS/MS). For example, in studies on almonds, InsP₂ levels were measured by separating inositol phosphates (InsP₁–InsP₆) using AEC, followed by MS detection with internal standards like adenosine monophosphate (AMP). This method ensures specificity and sensitivity, even in complex matrices .

Q. What enzymatic pathways synthesize or degrade Ins(1,3)P₂?

Ins(1,3)P₂ is synthesized via phosphorylation of Ins(1)P by inositol phosphate kinases (e.g., IPMK) or dephosphorylation of InsP₃ by phosphatases (e.g., inositol polyphosphate 1-phosphatase). Degradation occurs through inositol polyphosphate 3-phosphatase, which hydrolyzes the 3-phosphate group to yield Ins(1)P. These pathways are tightly regulated and cell-context-dependent .

Advanced Research Questions

Q. How can experimental design address contradictions in Ins(1,3)P₂'s role in calcium signaling?

Discrepancies in calcium signaling data may arise from cell type-specific receptor expression or off-target effects of pharmacological inhibitors. To resolve this:

- Use CRISPR/Cas9 knockout models to eliminate specific inositol phosphate kinases/phosphatases.

- Employ fluorescent calcium indicators (e.g., Fluo-4) paired with Ins(1,3)P₂ microinjection to isolate direct effects.

- Validate findings with structural analogs (e.g., Ins(1,4,5)P₃) to confirm specificity .

Q. What methodological challenges arise in structural studies of Ins(1,3)P₂-protein interactions?

Ins(1,3)P₂’s small size and high polarity complicate crystallization. Successful strategies include:

Q. How do researchers differentiate Ins(1,3)P₂’s metabolic contributions from other inositol phosphates?

Isotopic labeling (e.g., ¹⁴C or ³²P) tracks Ins(1,3)P₂ turnover in metabolic flux assays. For example:

Q. What advanced techniques resolve Ins(1,3)P₂’s role in autophagy?

Ins(1,3)P₂ binds autophagy proteins like Atg5~Atg16L1 to regulate autophagosome formation. Key approaches:

- Cryo-EM to visualize Ins(1,3)P₂ in complex with autophagy machinery.

- Liposome-based assays to study membrane curvature induction.

- In vitro kinase assays with recombinant IP3K to map phosphorylation cascades .

Methodological Considerations

- Sample Preparation : Ins(1,3)P₂ is prone to hydrolysis; use rapid freezing (-80°C) and phosphatase inhibitors (e.g., sodium fluoride) during extraction .

- Analytical Validation : Cross-validate LC-MS/MS data with enzymatic assays (e.g., InsP₂-specific phosphatases) to confirm identity .

- Structural Studies : Optimize crystallization conditions with inositol diphosphate analogs (e.g., Ins(1,3,4,6)P₄) to improve diffraction quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.